(Z)-2-Methyloct-5-en-2-ol

Catalog No.
S13139412
CAS No.
54684-71-8
M.F
C9H18O
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-2-Methyloct-5-en-2-ol

CAS Number

54684-71-8

Product Name

(Z)-2-Methyloct-5-en-2-ol

IUPAC Name

(Z)-2-methyloct-5-en-2-ol

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-4-5-6-7-8-9(2,3)10/h5-6,10H,4,7-8H2,1-3H3/b6-5-

InChI Key

LGAOBFAFWKTUEZ-WAYWQWQTSA-N

Canonical SMILES

CCC=CCCC(C)(C)O

Isomeric SMILES

CC/C=C\CCC(C)(C)O

(Z)-2-Methyloct-5-en-2-ol is an organic compound classified as an allylic alcohol, characterized by its unique structure which includes a double bond and a hydroxyl group. The compound has the molecular formula C9H16OC_9H_{16}O and features a chain of nine carbon atoms with a methyl group at the second position and a double bond located between the fifth and sixth carbon atoms. The "Z" configuration indicates that the highest priority substituents on the double bond are on the same side, which influences its reactivity and biological activity.

Typical of alkenes and alcohols:

  • Ozonolysis: In the presence of ozone, this compound can be cleaved to form aldehydes or ketones, depending on the reaction conditions. For instance, ozonolysis followed by reduction with dimethyl sulfide leads to specific carbonyl compounds.
  • Hydration: The double bond can be hydrated to form a more saturated alcohol through acid-catalyzed hydration.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in various applications including fragrance and flavor industries.

Research indicates that (Z)-2-Methyloct-5-en-2-ol exhibits notable biological activities. It has been studied for its potential antimicrobial properties, particularly against certain bacteria and fungi. Additionally, its structure suggests possible interactions with biological receptors, making it a candidate for further pharmacological studies.

Several methods are available for synthesizing (Z)-2-Methyloct-5-en-2-ol:

  • Alkylation of Alcohols: Starting from simpler alcohols, alkylation can be performed using appropriate alkyl halides in the presence of a base.
  • Hydroformylation: This method involves the addition of carbon monoxide and hydrogen to an alkene precursor, followed by reduction to yield the desired alcohol.
  • Isomerization: Starting from (E)-2-methyloct-5-en-2-ol, isomerization under acidic conditions can yield the (Z) isomer.

(Z)-2-Methyloct-5-en-2-ol has diverse applications across various fields:

  • Fragrance Industry: Due to its pleasant odor profile, it is used in perfumes and scented products.
  • Flavoring Agent: It serves as a flavoring agent in food products due to its fruity notes.
  • Chemical Intermediate: It acts as an intermediate in organic synthesis for producing more complex molecules.

Studies exploring the interactions of (Z)-2-Methyloct-5-en-2-ol with biological systems have shown promising results in terms of its potential as an antimicrobial agent. Further investigations into its interaction with specific enzymes or receptors could provide insights into its mechanism of action and therapeutic potential.

(Z)-2-Methyloct-5-en-2-ol shares structural similarities with other compounds in the category of allylic alcohols and terpenes. Here are a few notable comparisons:

Compound NameStructure TypeUnique Features
(E)-2-Methyloct-5-en-2-olAllylic AlcoholHas an E configuration leading to different reactivity patterns compared to (Z)-isomer.
3-Octen-1-olAllylic AlcoholContains a longer carbon chain without branching at the second position, affecting its physical properties.
1-Octen-3-olAllylic AlcoholFeatures a terminal double bond, influencing its reactivity differently than (Z)-2-methyloct-5-en-2-ol.

The uniqueness of (Z)-2-Methyloct-5-en-2-ol lies in its specific configuration and branching, which affects both its chemical behavior and biological activity compared to these similar compounds.

Molecular Geometry and Conformational Analysis

Fundamental Molecular Structure

The molecular formula for (Z)-2-Methyloct-5-en-2-ol is C₉H₁₈O, corresponding to a molecular weight of 142.24 grams per mole [2]. The backbone consists of an octene chain with a methyl and hydroxyl group both bonded to the second carbon. The double bond, situated between the fifth and sixth carbons, introduces a planar region within the otherwise flexible aliphatic chain. The (Z) configuration at the double bond ensures that the methyl group at carbon two and the alkyl tail at carbon six are oriented on the same side of the double bond plane.

The compound’s structural formula can be represented in the Simplified Molecular Input Line Entry System (SMILES) notation as CCC=CCCC(C)(C)O [2]. This notation captures the connectivity and branching of the carbon skeleton, as well as the position of the functional groups and the double bond.

A summary of key molecular parameters for (Z)-2-Methyloct-5-en-2-ol is presented in Table 1.

PropertyValue
Molecular FormulaC₉H₁₈O
Molecular Weight142.24 g/mol
Double Bond PositionC5–C6
Methyl Group PositionC2
Hydroxyl Group PositionC2
Stereochemistry(Z) at C5–C6
SMILESCCC=CCCC(C)(C)O

This structural arrangement ensures that the molecule exhibits a distinct geometry compared to its (E) isomer and other octenol derivatives.

Rotational Barriers and Energetic Considerations

The presence of the double bond between the fifth and sixth carbons imposes a significant rotational barrier, as is characteristic of alkenes. This rigidity ensures the maintenance of the (Z) configuration under ambient conditions. The sp³-hybridized carbons, however, retain their conformational flexibility, allowing the molecule to adopt multiple low-energy conformations that minimize steric clashes and maximize dispersion interactions.

Quantum chemical calculations and spectroscopic studies of similar octenol derivatives suggest that the most stable conformer of (Z)-2-Methyloct-5-en-2-ol is one in which the methyl and hydroxyl groups at carbon two are staggered relative to the adjacent methylene hydrogens, thereby reducing 1,3-diaxial interactions. The overall molecular shape is thus a compromise between the rigidity imposed by the double bond and the flexibility of the alkyl chain.

Intramolecular Interactions and Hydrogen Bonding

Although the hydroxyl group at carbon two is capable of forming hydrogen bonds, the spatial separation from other potential hydrogen bond acceptors within the molecule limits the formation of strong intramolecular hydrogen bonds. Instead, the hydroxyl group is more likely to participate in intermolecular hydrogen bonding, which can influence the compound’s physical properties such as boiling point and solubility.

Stereoisomerism: (Z) vs. (E) Configurations

Geometric Isomerism at the Double Bond

The defining stereochemical feature of (Z)-2-Methyloct-5-en-2-ol is the configuration at the double bond between the fifth and sixth carbon atoms. Geometric isomerism arises due to the restricted rotation about the double bond, resulting in two distinct spatial arrangements: (Z) (from the German “zusammen,” meaning “together”) and (E) (“entgegen,” meaning “opposite”).

In the (Z) configuration, the higher priority substituents—according to the Cahn-Ingold-Prelog priority rules—on each carbon of the double bond are on the same side. For (Z)-2-Methyloct-5-en-2-ol, this means that the portion of the molecule extending from carbon two to carbon five, including the methyl and hydroxyl groups, is positioned on the same side of the double bond as the longer alkyl tail extending from carbon six to carbon eight.

The (E) isomer, by contrast, places these groups on opposite sides of the double bond, resulting in a markedly different three-dimensional shape and potentially distinct physicochemical properties [4].

Stereochemical Assignment and Structural Implications

The assignment of (Z) or (E) configuration is determined by the relative priorities of the substituents attached to the double-bonded carbons. In the case of 2-methyloct-5-en-2-ol, the substituents at carbon five are the alkyl chain leading to carbon one (with the methyl and hydroxyl at carbon two) and the chain extending to carbon eight. The higher priority is assigned to the chain containing the functionalized carbon two, ensuring that the (Z) configuration places this segment and the alkyl tail on the same side of the double bond.

This spatial arrangement has significant implications for the molecule’s overall shape, as it brings the functional groups into closer proximity, potentially influencing both intramolecular interactions and the compound’s ability to engage in intermolecular associations.

Physical Property Differences Between (Z) and (E) Isomers

The (Z) and (E) isomers of 2-methyloct-5-en-2-ol, while sharing the same molecular formula, exhibit differences in physical properties such as density, boiling point, and refractive index. For example, the (E) isomer has a reported density of 0.845 grams per cubic centimeter and a boiling point of 204.2 degrees Celsius at standard atmospheric pressure [4]. The (Z) isomer, while not as extensively characterized in the literature, is expected to have slightly different values for these properties due to its more compact structure and the potential for increased intramolecular interactions.

These differences arise from the distinct packing efficiencies and molecular shapes of the two isomers, with the (Z) isomer typically exhibiting a higher degree of molecular compactness and, in some cases, higher boiling points due to stronger van der Waals interactions.

Stereoselective Synthesis and Diastereoselectivity

The synthesis of (Z)-2-Methyloct-5-en-2-ol often involves stereoselective strategies designed to favor the formation of the (Z) isomer over the (E) isomer. Recent research has highlighted the use of allylic sulfone reductions and organosamarium intermediates to achieve high levels of stereocontrol in the synthesis of such compounds [6]. The choice of reagents, reaction conditions, and the nature of the stereodirecting groups all play critical roles in determining the stereochemical outcome.

Diastereoselectivity in these reactions is influenced by the steric bulk of the substituents and the proximity of the stereodirecting group to the newly formed asymmetric center. For instance, increasing the size of the stereodirecting group enhances diastereoselectivity, favoring the formation of one geometric isomer over the other [6].

Stereochemical Stability and Isomerization

The (Z) and (E) isomers are generally stable under ambient conditions due to the high rotational barrier of the double bond. However, exposure to strong acids, bases, or ultraviolet light can induce isomerization, interconverting the (Z) and (E) forms. The relative thermodynamic stability of the two isomers depends on the specific substituents and their ability to minimize steric repulsion. In many cases, the (E) isomer is slightly more stable due to reduced steric hindrance between bulky groups, but the (Z) isomer can be kinetically favored during synthesis.

Comparative Analysis with Related Octenol Derivatives

Structural Overview of Octenol Derivatives

Octenol derivatives constitute a diverse class of compounds characterized by the presence of an eight-carbon chain with varying positions of double bonds, methyl groups, and hydroxyl functionalities. Notable examples include 1-octen-3-ol, 2-octen-1-ol, and 3-octanol, each differing in the location of the unsaturation and the hydroxyl group.

The structural diversity within this class imparts a wide range of physicochemical properties, biological activities, and applications. The comparative analysis of (Z)-2-Methyloct-5-en-2-ol with these related compounds provides insight into the influence of structural variations on molecular behavior.

Comparative Molecular Properties

To facilitate a direct comparison, Table 2 summarizes key molecular properties of (Z)-2-Methyloct-5-en-2-ol and several representative octenol derivatives, including the (E) isomer, 1-octen-3-ol, 2-octen-1-ol, and 3-octanol.

CompoundMolecular FormulaMolecular Weight (g/mol)LogPRotatable BondsH-bond DonorsH-bond AcceptorsTopological Polar Surface Area (Ų)
(Z)-2-Methyloct-5-en-2-olC₉H₁₈O142.242.50 [4]51120.23 [4]
(E)-2-Methyloct-5-en-2-olC₉H₁₈O142.242.50 [4]51120.23 [4]
1-Octen-3-olC₈H₁₆O128.212.6851120.23
2-Octen-1-olC₈H₁₆O128.212.4851120.23
3-OctanolC₈H₁₈O130.232.8961120.23

The data indicate that (Z)-2-Methyloct-5-en-2-ol and its (E) isomer share identical molecular weights, hydrogen bond donor and acceptor counts, and topological polar surface areas, as expected for geometric isomers. However, subtle differences in LogP and rotatable bond counts among the various octenol derivatives reflect the impact of functional group positioning and chain branching on molecular properties.

Structural and Stereochemical Comparisons

The primary distinction between (Z)-2-Methyloct-5-en-2-ol and its (E) isomer lies in the spatial arrangement of the substituents around the double bond. This difference manifests in the overall molecular shape, packing behavior, and physicochemical properties. Compared to other octenol derivatives such as 1-octen-3-ol and 2-octen-1-ol, (Z)-2-Methyloct-5-en-2-ol possesses a higher degree of branching at carbon two, which can influence its volatility, solubility, and interaction with biological targets.

The radar chart below provides a visual comparison of six key molecular properties across five octenol derivatives, highlighting the nuanced differences that arise from structural variations.

Conformational Flexibility and Functional Group Effects

The conformational flexibility of octenol derivatives is largely determined by the length of the alkyl chain and the position of the double bond and hydroxyl group. In (Z)-2-Methyloct-5-en-2-ol, the presence of both a methyl and hydroxyl group at carbon two introduces additional steric bulk and potential for hydrogen bonding, distinguishing it from less substituted derivatives.

The position of the double bond also affects the rigidity of the molecule, with internal double bonds (as in 2-methyloct-5-en-2-ol) introducing a planar segment that restricts rotation, whereas terminal double bonds (as in 1-octen-3-ol) allow for greater conformational freedom.

Stereochemical Implications for Reactivity and Interactions

The stereochemistry of (Z)-2-Methyloct-5-en-2-ol can influence its reactivity in chemical transformations, particularly those involving addition to the double bond or reactions at the hydroxyl group. The (Z) configuration may facilitate or hinder access to certain reactive sites, depending on the spatial arrangement of the substituents. Furthermore, the compound’s ability to engage in hydrogen bonding and van der Waals interactions is modulated by its three-dimensional shape, with potential implications for its behavior in complex mixtures or biological systems.

The comparative analysis underscores the importance of precise structural characterization in understanding the properties and reactivity of octenol derivatives.

Detailed Research Findings and Data Tables

Summary of Structural and Stereochemical Data

A comprehensive summary of structural and stereochemical data for (Z)-2-Methyloct-5-en-2-ol and related compounds is presented in Table 3.

CompoundConfigurationDouble Bond PositionMethyl Group PositionHydroxyl Group PositionKey Structural Feature
(Z)-2-Methyloct-5-en-2-ol(Z)C5–C6C2C2(Z) alkene, tertiary alcohol
(E)-2-Methyloct-5-en-2-ol(E)C5–C6C2C2(E) alkene, tertiary alcohol
1-Octen-3-ol(E/Z)C1–C2NoneC3Primary alcohol
2-Octen-1-ol(E/Z)C2–C3NoneC1Primary alcohol
3-OctanolNoneNoneNoneC3Secondary alcohol

This table highlights the structural diversity within the octenol family and the unique features of (Z)-2-Methyloct-5-en-2-ol.

Research on Stereoselective Synthesis and Diastereoselectivity

Recent advancements in the stereoselective synthesis of allylic alcohols, including (Z)-2-Methyloct-5-en-2-ol, have focused on the use of organosamarium intermediates and allylic sulfone reductions to achieve high diastereoselectivity [6]. The choice of stereodirecting group and reaction conditions can significantly influence the ratio of (Z) to (E) isomers obtained, with larger substituents generally favoring higher diastereoselectivity.

Experimental data indicate that the use of phenyl sulfone groups and samarium diiodide-mediated reductions can produce (Z)-configured products with high selectivity. The stereochemistry of the major diastereomer is determined by the preferred equatorial orientation of the methyl group at carbon two, consistent with mechanistic models involving organosamarium intermediates [6].

Physical Property Data for (Z)- and (E)-2-Methyloct-5-en-2-ol

Table 4 presents a comparison of selected physical properties for the (Z) and (E) isomers of 2-methyloct-5-en-2-ol.

Property(Z)-2-Methyloct-5-en-2-ol(E)-2-Methyloct-5-en-2-ol
Molecular Weight142.24 g/mol142.24 g/mol
DensityNot reported0.845 g/cm³ [4]
Boiling PointNot reported204.2°C at 760 mmHg [4]
Refractive IndexNot reportedNot reported
LogP2.50 [4]2.50 [4]
Topological Polar Surface Area20.23 Ų [4]20.23 Ų [4]

The lack of reported data for the (Z) isomer underscores the need for further experimental characterization, but the available information for the (E) isomer provides a useful reference point for estimating the properties of the (Z) form.

Computational and Spectroscopic Studies

Computational studies employing quantum chemical methods have been utilized to predict the relative stabilities and conformational preferences of (Z)- and (E)-2-Methyloct-5-en-2-ol. These studies confirm that the (E) isomer is generally more stable due to reduced steric interactions between bulky substituents. Spectroscopic techniques such as nuclear magnetic resonance and infrared spectroscopy provide additional insights into the structural features and hydrogen bonding behavior of these isomers.

The Grignard reaction represents one of the most established and versatile methodologies for constructing tertiary alcohols through carbon-carbon bond formation [2] [3]. For (Z)-2-Methyloct-5-en-2-ol synthesis, two primary Grignard-based strategies demonstrate particular merit.

Ketone Addition Strategy

The reaction of methylmagnesium bromide with appropriately substituted ketones provides a direct route to the target tertiary alcohol . Under standard conditions employing anhydrous diethyl ether at temperatures ranging from -78°C to room temperature, this methodology typically achieves isolated yields of 75-85% [2]. The reaction proceeds through nucleophilic addition of the Grignard reagent to the carbonyl carbon, followed by aqueous workup to generate the tertiary alcohol product.

Critical reaction parameters include maintenance of rigorously anhydrous conditions, controlled temperature management to prevent side reactions, and appropriate stoichiometric ratios of Grignard reagent to substrate [2]. The reaction mechanism involves initial coordination of the magnesium center to the carbonyl oxygen, followed by carbon-carbon bond formation and subsequent protonation during workup [3].

Ester Reduction Methodology

An alternative Grignard approach involves the reaction of methylmagnesium halides with ethyl esters of the corresponding carboxylic acids . This methodology often provides superior yields (80-90%) compared to ketone additions, particularly when performed under carefully controlled conditions with gradual addition of the Grignard reagent at -78°C followed by controlled warming [4].

The ester-based approach offers several advantages including improved functional group compatibility and reduced susceptibility to enolization side reactions . However, this methodology requires careful management of the reaction stoichiometry, as two equivalents of Grignard reagent are consumed per equivalent of ester substrate.

Asymmetric Grignard Methodologies

Recent developments in chiral ligand-mediated Grignard chemistry have enabled highly enantioselective synthesis of tertiary alcohols [3]. The implementation of biaryl chiral ligands derived from 1,2-diaminocyclohexane has demonstrated the capability to achieve enantiomeric excesses up to 95% in the asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones [3].

These asymmetric methodologies employ specialized chiral promoters that provide access to modular construction of structurally diverse non-racemic tertiary alcohols bearing challenging quaternary stereocenters [3]. The synthetic utility of these methods has been demonstrated through formal syntheses of pharmaceutical compounds, highlighting their potential for industrial applications.

Hydroboration-Oxidation Techniques

Hydroboration-oxidation represents a complementary synthetic approach that offers distinct regioselectivity and stereochemical control compared to Grignard methodologies [5] [6] [7]. This two-step transformation converts alkenes into alcohols through anti-Markovnikov addition with syn-stereochemistry.

Mechanistic Considerations

The hydroboration step involves concerted addition of borane across the alkene double bond, with the boron atom preferentially adding to the less substituted carbon [6] [7]. This regioselectivity arises from both steric and electronic factors, with the transition state favoring placement of boron at the position that minimizes steric interactions [8].

The subsequent oxidation step employs hydrogen peroxide in the presence of sodium hydroxide to convert the carbon-boron bond to a carbon-oxygen bond with complete retention of stereochemistry [6] [7]. This oxidative workup proceeds through a series of nucleophilic displacements that maintain the stereochemical integrity established during the hydroboration step.

Reagent Selection and Optimization

Various borane sources demonstrate different selectivities and reaction profiles for tertiary alcohol synthesis [5] [6]. Borane-tetrahydrofuran complex represents the most commonly employed reagent, providing good yields (85-95%) under standard conditions [6] [9]. Alternative reagents such as 9-borabicyclo[3.3.1]nonane offer enhanced selectivity for trisubstituted alkenes, albeit with somewhat reduced yields (65-80%) [6].

The choice of borane reagent significantly influences both the reaction rate and selectivity profile [6]. Disiamylborane demonstrates particular utility for hindered alkene substrates, while catecholborane provides enhanced functional group compatibility in complex synthetic sequences [6].

Stereochemical Control

The hydroboration-oxidation sequence offers excellent control over stereochemical outcomes through its inherent syn-addition selectivity [5] [8] [7]. For (Z)-2-Methyloct-5-en-2-ol synthesis, this methodology can preserve existing stereochemical information in the alkene starting material while introducing the tertiary alcohol functionality with predictable stereochemistry.

The stereochemical outcome depends critically on the geometry of the starting alkene and the specific hydroboration conditions employed [7]. Temperature control during both the hydroboration and oxidation steps proves essential for maintaining high stereoselectivity and avoiding epimerization or elimination side reactions.

Stereoselective Synthesis Strategies

The construction of (Z)-2-Methyloct-5-en-2-ol requires careful attention to both the stereochemistry of the double bond and the absolute configuration at the tertiary alcohol center. Several strategic approaches offer different levels of stereocontrol and synthetic efficiency.

Alkyne Reduction Methodologies

Stereoselective reduction of appropriately substituted alkynes provides direct access to Z-configured alkenes with excellent selectivity [10] [11] [12]. Catalytic hydrogenation using palladium catalysts partially poisoned with quinoline (Lindlar catalyst) typically achieves Z-selectivity greater than 95% [10] [13].

Recent developments in electrochemical alkyne reduction have demonstrated exceptional efficiency and stereoselectivity for Z-alkene synthesis [11] [12]. These methods employ palladium catalysis under cathodic conditions, with hydrogen generated in situ from protic solvents. The electrochemical approach offers advantages including mild reaction conditions, scalability, and environmental sustainability compared to traditional catalytic methods [11].

Wittig Reaction Applications

The Wittig reaction provides a powerful methodology for stereoselective alkene formation through the reaction of phosphonium ylides with carbonyl compounds [14] [15] [16]. For Z-alkene synthesis, non-stabilized ylides typically demonstrate high Z-selectivity, particularly under salt-free conditions [16].

The stereochemical outcome of Wittig reactions depends on several factors including ylide stabilization, reaction temperature, and the presence of metal salts [16]. Non-stabilized phosphonium ylides generally provide Z-alkenes under kinetic control, while stabilized ylides favor E-alkene formation [14] [16].

Optimization of Wittig reaction conditions for (Z)-2-Methyloct-5-en-2-ol synthesis requires careful selection of phosphine ligands, with triphenylphosphonium ylides typically providing superior Z-selectivity compared to trialkylphosphonium alternatives [16]. Temperature control and exclusion of lithium salts prove critical for maintaining high stereoselectivity [16].

Metal-Catalyzed Approaches

Contemporary metal-catalyzed methodologies offer sophisticated control over both regio- and stereoselectivity in alkene synthesis [17] [18]. Nickel-catalyzed tandem processes combining Heck reactions with carbon-carbon double bond migration have demonstrated the ability to access tri- and tetrasubstituted alkenes with high stereoselectivity [17].

These catalytic systems typically employ non-precious metals such as nickel in combination with specialized ligands to achieve stereocontrol [17]. The development of base-metal catalysis provides economic advantages for large-scale synthesis while maintaining high levels of selectivity and functional group tolerance.

Industrial Production and Scalability Considerations

The translation of laboratory synthetic methodologies to industrial scale requires comprehensive evaluation of multiple factors including safety, economics, environmental impact, and technological feasibility [4] [19] [20].

Continuous Flow Processing

Continuous flow chemistry has emerged as a transformative technology for industrial synthesis of organometallic compounds and complex molecules [19] [20]. For Grignard reactions, continuous flow microreactors offer several advantages including enhanced heat management, improved safety profiles, and reduced reaction times compared to traditional batch processes [19].

Pilot-scale continuous flow Grignard reactors capable of processing up to 20 liters per hour have been successfully developed and demonstrated [19]. These systems employ packed beds of magnesium metal with continuous flow of organic halide solutions, achieving complete conversion with residence times of only a few minutes [19].

The implementation of continuous flow processing addresses many of the safety concerns associated with large-scale Grignard chemistry, including heat management and containment of flammable solvents [19] [20]. Temperature control through continuous oil cooling enables precise management of the highly exothermic Grignard formation reaction [19].

Economic and Environmental Assessment

Industrial production viability requires careful analysis of raw material costs, processing complexity, and waste generation [4]. Grignard-based syntheses typically demonstrate favorable economics with estimated production costs ranging from 15-25 dollars per kilogram for multi-kilogram scales [4].

Hydroboration-oxidation methodologies present moderate economic feasibility with slightly higher production costs (20-30 dollars per kilogram) primarily due to the specialized borane reagents and hydrogen peroxide handling requirements [4]. However, these methods offer advantages in terms of functional group compatibility and reduced waste generation.

Environmental considerations favor methodologies with high atom economy and minimal waste generation [21]. Continuous flow processing typically reduces the environmental footprint through improved process efficiency and reduced solvent consumption compared to batch alternatives [21].

Technology Readiness and Implementation

The commercial viability of different synthetic approaches varies significantly based on their technology readiness levels and demonstrated scalability [4]. Traditional Grignard reactions represent mature, commercially proven technology with extensive industrial implementation across multiple sectors [4] [22].

Continuous flow Grignard technology has achieved pilot-scale demonstration with proven feasibility for scale-up to commercial production [19] [20]. The technology offers particular advantages for pharmaceutical and fine chemical applications where product quality and process safety are paramount considerations [19].

Advanced catalytic methodologies, while offering superior selectivity and environmental profiles, often remain at research or early development stages [4]. The implementation of these technologies requires further development of catalyst systems, process optimization, and demonstration of commercial viability.

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

142.135765193 g/mol

Monoisotopic Mass

142.135765193 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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